O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester
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Overview
Description
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester is a complex organic compound used primarily in the field of chemical synthesis and research. This compound is notable for its azido group, which is a versatile functional group in organic chemistry, and its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using benzylidene to form a benzylidene acetal.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.
Fmoc Protection: The amino group of L-threonine is protected with the Fmoc group.
Esterification: The carboxyl group of L-threonine is esterified with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo substitution reactions, particularly in click chemistry to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the benzylidene acetal can be cleaved under acidic conditions.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Piperidine: Commonly used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for cleaving the benzylidene acetal and tert-butyl ester.
Major Products
Triazoles: Formed via click chemistry with the azido group.
Free Amino Acids: Obtained after deprotection and hydrolysis steps.
Scientific Research Applications
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.
Click Chemistry: The azido group allows for the formation of triazoles, which are useful in bioconjugation and drug discovery.
Glycosylation Studies: The galactopyranosyl moiety is relevant in the study of glycosylation processes in biology.
Medicinal Chemistry: Used in the design and synthesis of novel therapeutic agents.
Mechanism of Action
The compound’s mechanism of action is primarily related to its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted side reactions.
Benzylidene Acetal: Protects hydroxyl groups, which can be selectively deprotected under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
- O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester
- O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-alanine tert-Butyl Ester
Uniqueness
The uniqueness of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis, click chemistry, and glycosylation studies. The presence of the threonine moiety also introduces an additional hydroxyl group, which can be exploited in further chemical modifications.
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O9/c1-20(46-34-29(39-40-37)30(41)31-27(47-34)19-44-33(48-31)21-12-6-5-7-13-21)28(32(42)49-36(2,3)4)38-35(43)45-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-31,33-34,41H,18-19H2,1-4H3,(H,38,43)/t20-,27+,28+,29+,30-,31+,33?,34+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJMKNVMUZHIFM-HMAUQUTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]5[C@@H](O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693675 |
Source
|
Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195976-07-9 |
Source
|
Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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